3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with 3,4-dimethoxyphenyl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with distinct chemical properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: A derivative with a different core structure but similar substituents.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4,7-dihydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)15-16(19)11-5-4-10(18)8-13(11)23-17(15)20/h3-8,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJMWQMXQVPZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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